molecular formula H5Mo12O41P B1255723 Phosphomolybdic acid hydrate CAS No. 51429-74-4

Phosphomolybdic acid hydrate

Cat. No. B1255723
CAS RN: 51429-74-4
M. Wt: 1843 g/mol
InChI Key: PDDXOPNEMCREGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to phosphomolybdic acid hydrate often involves the preparation of phosphonic acids due to their structural similarity and relevance in various applications, including bioactive properties and surface functionalization. Methods for synthesizing phosphonic acids include the dealkylation of dialkyl phosphonates using acidic conditions or specific procedures like the McKenna procedure, highlighting the versatility and complexity of synthesis techniques in this domain (Sevrain et al., 2017).

Molecular Structure Analysis

The structural analysis of phosphomolybdic acid hydrate and related compounds often focuses on understanding the coordination and supramolecular properties of phosphonic acids. These analyses are crucial for designing materials and molecules with specific functions, leveraging the structural analogy with phosphate moieties (Sevrain et al., 2017).

Chemical Reactions and Properties

Phosphomolybdic acid hydrate's chemical reactions and properties are closely tied to its applications in catalysis, material science, and analytical chemistry. The compound's ability to undergo various chemical reactions, including redox processes, makes it a valuable tool in synthesizing and modifying materials with desired chemical properties (Carman & Han, 2018).

Physical Properties Analysis

The physical properties of phosphomolybdic acid hydrate, such as solubility, crystallinity, and thermal stability, are critical for its application in different scientific fields. These properties are influenced by the molecular structure and synthesis methods, underscoring the importance of a comprehensive understanding of these aspects for the practical use of phosphomolybdic acid hydrate (Kaur et al., 2014).

Chemical Properties Analysis

The chemical properties of phosphomolybdic acid hydrate, including acidity, reactivity with other substances, and its role as a catalyst or reagent in various chemical reactions, are fundamental to its utility in research and industrial processes. These properties are pivotal in applications ranging from catalysis to the development of novel materials (Mascharak, 2002).

Scientific Research Applications

Catalysis in Organic Synthesis

Phosphomolybdic acid hydrate plays a significant role in organic synthesis, serving as an effective catalyst. For instance, it catalyzes the synthesis of thiosulfonates via the coupling reaction of sulfonyl hydrazide, ensuring high yields and efficient turnover (Lv, Liu, Li, & Yang, 2021). Another application is in the Prins cyclization of homoallylic alcohols with aldehydes, where it promotes the formation of tetrahydropyran-4-ol derivatives (Yadav, Reddy, Kumar, & Aravind, 2008). Additionally, it's used for selective acetylation of alcohols, phenols, and amines, offering an environmentally friendly approach with high efficiency (Das, Thirupathi, Kumar, & Laxminarayana, 2007).

Analytical Chemistry

In analytical chemistry, phosphomolybdic acid hydrate is employed for spectrophotometric assays. It's used as a reagent for determining phenothiazine derivatives in pharmaceuticals, where it forms a colored salt with the oxidized derivative (Stan, Dorneanu, & Ghimicescu, 1977). Similarly, it assists in the spectrophoto metric assay of terpin hydrate in pharmaceutical products (Platt & James, 2006).

Energy Storage

Phosphomolybdic acid hydrate shows promise in the field of energy storage. A novel phosphomolybdic acid/polyaniline/titanium nitride core–shell nanowire array was developed for supercapacitor electrodes. This compound exhibits high specific capacitance and energy density, demonstrating its potential in energy storage applications (Lu & Xie, 2017).

Environmental Applications

It has been utilized in the field of environmental science, particularly in biomass pretreatment for ethanol production and electricity generation from wheat straw. Its role as an electron mediator and proton carrier has been emphasized in these processes (Ding, Du, Zhao, Zhu, & Liu, 2017).

Biosensing

In biosensing, a phosphomolybdic acid anion probe-based electrochemical biosensing platform has been developed. This platform, known for its stability, low cost, and simplicity, leverages the electronegativity and electrochemical activity of phosphomolybdic acid (Wei, Chen, Tu, Lan, & Dai, 2014).

Solar Cell Applications

Phosphomolybdic acid hydrate is also used in solar cell technology. It has been employed as a charge selective interface modifier, enhancing the power conversion efficiency and air-stability of inverted perovskite solar cells (Saianand, Gopalan, Roy, Wilson, Jakmunee, Sonar, Lin, Kim, & Kang, 2020).

Safety And Hazards

Phosphomolybdic acid hydrate may intensify fire as it is an oxidizer . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, not to ingest or breathe dust, and to use only in well-ventilated areas .

properties

IUPAC Name

phosphoric acid;trioxomolybdenum;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDXOPNEMCREGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5Mo12O41P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1843.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS]
Record name Phosphomolybdic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16600
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phosphomolybdic acid hydrate

CAS RN

51429-74-4
Record name Phosphomolybdic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051429744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOSPHOMOLYBDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN225F04V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphomolybdic acid hydrate
Reactant of Route 2
Phosphomolybdic acid hydrate
Reactant of Route 3
Phosphomolybdic acid hydrate
Reactant of Route 4
Phosphomolybdic acid hydrate
Reactant of Route 5
Phosphomolybdic acid hydrate
Reactant of Route 6
Phosphomolybdic acid hydrate

Citations

For This Compound
1,020
Citations
Y Onodera, H Mimura, T Iwasaki… - Separation science …, 1999 - Taylor & Francis
… The purpose of this report is to describe how to eliminate the above synthetic shortcomings and to produce high quality AMP granules using phosphomolybdic acid hydrate as the …
Number of citations: 33 www.tandfonline.com
A Nikseresht, R Bagherinia, M Mohammadi… - RSC …, 2023 - pubs.rsc.org
… Accordingly, we would introduce a novel phosphomolybdic acid hydrate (PMA) encapsulated @MIL-53 (Fe) MOF using the co-synthesis method as a novel functionalized MOF catalyst. …
Number of citations: 11 pubs.rsc.org
Z Huang, Z Yang, MZ Hussain, Q Jia, Y Zhu… - Journal of Materials …, 2021 - Elsevier
… a simple one-pot hydrothermal method by aging a mixture solution of Trimethyl-1, 3, 5-benzenetricarboxylate (Me3btc), FeCl 3 and calculated amount of phosphomolybdic acid hydrate (…
Number of citations: 22 www.sciencedirect.com
QB Meng, P Yang, T Feng, X Ji, Q Zhang, D Liu… - Journal of colloid and …, 2017 - Elsevier
… Tetraethyl orthosilicate (TEOS), 1-chlorobutane, potassium hexafluorophosphate (KPF 6 ), silicotungstic acid hydrate (H 4 SiW 12 O 40 ), phosphomolybdic acid hydrate (H 3 PMo 12 O …
Number of citations: 19 www.sciencedirect.com
Y Jiang, X Yan, Y Cheng, Y Zhang, W Xiao, L Gan… - RSC …, 2019 - pubs.rsc.org
… The addition of ammonium hydroxide can improve the solubility of phosphomolybdic acid hydrate in aqueous solution contained in the polymer matrix, which facilitates the even …
Number of citations: 8 pubs.rsc.org
Z Karimi, AR Mahjoub, FD Aghdam - Inorganica Chimica Acta, 2009 - Elsevier
… [PO 4 {MoO(O 2 ) 2 } 4 ] 3− peroxomolybdate, consisting of a PO 4 3− anion and two [Mo 2 O 2 (O 2 ) 4 ] species, is generated by the reaction of phosphomolybdic acid hydrate with …
Number of citations: 31 www.sciencedirect.com
LWL Davis, SM Bleay, PF Kelly - Journal of Forensic Identification, 2018 - core.ac.uk
… The prepared samples were treated with a 10% w/v PMA solution, prepared from phosphomolybdic acid hydrate (Sigma Aldrich–221856) in absolute ethanol. The samples were …
Number of citations: 8 core.ac.uk
TR Dolmetsch - 2017 - dc.etsu.edu
Renewable sources such as cellulose derived biofuels are sought after in order to replace fossil fuel sources that are currently used to meet energy demands. Cellulose is a biological …
Number of citations: 1 dc.etsu.edu
J He, H Pang, W Wang, Y Zhang, B Yan, X Li, S Li… - Dalton …, 2013 - pubs.rsc.org
… using 0.4 g of phosphomolybdic acid hydrate and keeping the … the amount of phosphomolybdic acid hydrate to 0.6 g, there … the amount of phosphomolybdic acid hydrate to 0.7 g. …
Number of citations: 29 pubs.rsc.org
XY Jin, J Zhao, Q Ge, N Jiang, M Liu… - ACS Applied Nano …, 2023 - ACS Publications
Carbonaceous nanomaterials are attractive as supercapacitor electrode materials due to their high electronic conductivity, large specific surface area, and low cost. This study prepared …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.